molecular formula C9H11N5 B7457300 N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No. B7457300
M. Wt: 189.22 g/mol
InChI Key: CTRMXAARLMLINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, also known as CPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives, which have been found to possess various biological activities. CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is based on its ability to bind to the ATP-binding site of PKR, which prevents the phosphorylation of its substrates. This leads to the inhibition of downstream signaling pathways, such as the interferon response and the NF-κB pathway. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been found to induce autophagy and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. These include the inhibition of PKR activity, the suppression of inflammation, and the induction of apoptosis in cancer cells. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been found to modulate the expression of various genes involved in cell growth, differentiation, and survival. In addition, N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its selectivity for PKR, which allows for the specific inhibition of this kinase without affecting other signaling pathways. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has also been found to have low toxicity in vitro and in vivo, making it a promising tool for studying various biological processes. However, one of the limitations of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its poor solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine may have off-target effects on other kinases and signaling pathways, which should be taken into account when interpreting the results of experiments.

Future Directions

N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has significant potential for future research in various fields, including immunology, oncology, and neurobiology. Some of the future directions for N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine research include:
1. Developing more potent and selective inhibitors of PKR based on the structure of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.
2. Investigating the role of PKR in various diseases, such as autoimmune disorders and viral infections.
3. Studying the effects of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine on other signaling pathways and cellular processes, such as autophagy and senescence.
4. Developing new formulations of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine that improve its solubility and bioavailability.
5. Investigating the potential of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
In conclusion, N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a synthetic compound that has significant potential for scientific research. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Future research on N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine may lead to the development of new treatments for various diseases and a better understanding of the biological processes involved.

Synthesis Methods

N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized using a variety of methods, including the reaction between 3-methyl-1H-pyrazolo[4,3-d]pyrimidine-7-carboxylic acid and cyclopropylamine. This reaction can be carried out using standard organic chemistry techniques, such as refluxing and purification by column chromatography. The purity and yield of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be optimized by modifying the reaction conditions, such as the temperature, solvent, and reaction time.

Scientific Research Applications

N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been widely used in scientific research as a tool for studying various biological processes. One of the most significant applications of N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is its use as a selective inhibitor of protein kinase R (PKR), which is involved in the regulation of the immune response and cell growth. N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to inhibit PKR activity in vitro and in vivo, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.

properties

IUPAC Name

N-cyclopropyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-5-7-8(14-13-5)9(11-4-10-7)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRMXAARLMLINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

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